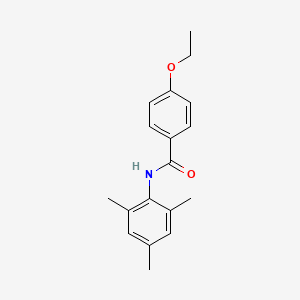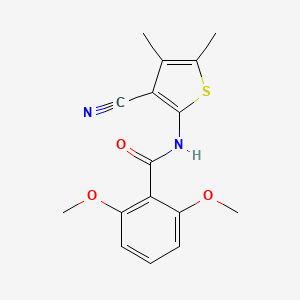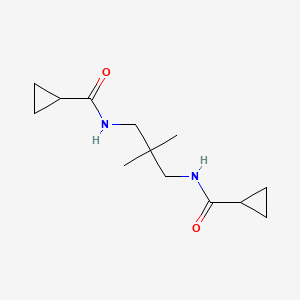
N,N'-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopropane rings and a central 2,2-dimethyl-1,3-propanediyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-dimethyl-1,3-propanediol and cyclopropanecarboxylic acid.
Formation of Intermediate: The diol is first converted to a dihalide using a halogenating agent such as thionyl chloride.
Cyclopropanation: The dihalide intermediate is then reacted with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydride, to form the cyclopropane rings.
Amidation: Finally, the intermediate is subjected to amidation using ammonia or an amine to form the desired dicyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane rings, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism by which N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The cyclopropane rings can provide rigidity to the molecule, enhancing its binding affinity to target proteins.
Material Properties: In materials science, the compound’s structure contributes to the mechanical strength and stability of polymers.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,3-Propanediyl)dicyclopropanecarboxamide: Lacks the 2,2-dimethyl substitution, resulting in different chemical and physical properties.
N,N’-(2,2-Dimethyl-1,3-propanediyl)diacetamide: Contains acetamide groups instead of cyclopropanecarboxamide, leading to variations in reactivity and applications.
Uniqueness
N,N’-(2,2-Dimethyl-1,3-propanediyl)dicyclopropanecarboxamide is unique due to its combination of cyclopropane rings and a dimethyl-substituted backbone, which imparts distinct chemical stability and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Fórmula molecular |
C13H22N2O2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N-[3-(cyclopropanecarbonylamino)-2,2-dimethylpropyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,7-14-11(16)9-3-4-9)8-15-12(17)10-5-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
ADWVZCPTWFMHLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1CC1)CNC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B10978116.png)
![1-[(2-Nitrophenyl)sulfonyl]azepane](/img/structure/B10978122.png)
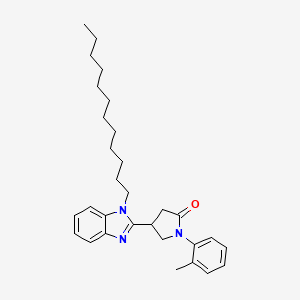
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10978133.png)
![6-Ethyl-2-{[(3-methylphenyl)carbamoyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10978140.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B10978146.png)
![6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978157.png)
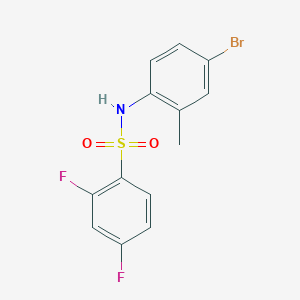

![2-({5-[3-(dimethylamino)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10978164.png)
![5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methylthiophene-2,4-dicarboxamide](/img/structure/B10978166.png)
![4-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10978178.png)
